7-methoxy-N-(1-(thiophen-2-yl)cyclopentyl)benzofuran-2-carboxamide
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Description
Molecular Structure Analysis
The molecular structure of “7-methoxy-N-(1-(thiophen-2-yl)cyclopentyl)benzofuran-2-carboxamide” is complex. It contains a benzofuran ring, which is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials . The compound also contains a thiophene ring, which is a five-membered ring made up of one sulfur as a heteroatom .Scientific Research Applications
Synthesis and Biological Activities :
- Compounds related to benzofuran derivatives, including 7-methoxy-N-(1-(thiophen-2-yl)cyclopentyl)benzofuran-2-carboxamide, have been synthesized for potential use as anti-inflammatory and analgesic agents. These compounds exhibit inhibitory activities on cyclooxygenase-1 and cyclooxygenase-2 (COX-1/COX-2) (Abu‐Hashem et al., 2020).
Neuroprotective and Antioxidant Effects :
- A series of novel derivatives of 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide have been synthesized and evaluated for their neuroprotective and antioxidant activities. These compounds demonstrated considerable protection against NMDA-induced excitotoxic neuronal cell damage and showed potential in scavenging reactive oxygen species (Cho et al., 2015).
Antimicrobial Activities :
- Thiophene-3-carboxamide derivatives, which are structurally similar to this compound, have been found to possess antibacterial and antifungal activities. These compounds' molecular structures contribute to their biological activity (Vasu et al., 2005).
Anticholinesterase Action :
- Novel compounds based on the molecular skeletons of furobenzofuran have been assessed for their anticholinesterase action against human enzymes. These compounds were found to be potent inhibitors of either acetyl- or butyrylcholinesterase (Luo et al., 2005).
Cell Adhesion Inhibition :
- Benzofuran derivatives have been studied for their ability to inhibit cell adhesion mediated by adhesion molecules such as E-selectin, ICAM-1, and VCAM-1. These findings suggest potential applications in addressing inflammatory processes (Boschelli et al., 1995).
Cytotoxicity Evaluation :
- Various derivatives of benzofuran, including compounds similar to this compound, have been evaluated for their cytotoxic activity against different cancer cell lines, indicating their potential use in cancer research (Hassan et al., 2014).
properties
IUPAC Name |
7-methoxy-N-(1-thiophen-2-ylcyclopentyl)-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO3S/c1-22-14-7-4-6-13-12-15(23-17(13)14)18(21)20-19(9-2-3-10-19)16-8-5-11-24-16/h4-8,11-12H,2-3,9-10H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTRFJPMDCRATJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(=O)NC3(CCCC3)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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